Superior H1 Receptor Affinity and mAChR Selectivity Versus Chlorpromazine and Other First-Generation Antihistamines
Diazoline (mebhydrolin) demonstrates high affinity for the histamine H1 receptor (Ki = 7.6 nM) and a ~24-fold selectivity over muscarinic acetylcholine receptors (mAChRs, Ki = 180 nM) . This selectivity profile is a key differentiator from non-selective first-generation antihistamines, such as the phenothiazine chlorpromazine, which are known for their potent anticholinergic side effects that contribute to sedation and other adverse events [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | H1 Receptor: Ki = 7.6 nM; mAChR: Ki = 180 nM |
| Comparator Or Baseline | Chlorpromazine: Specific Ki values not provided; class is known for potent mAChR antagonism. |
| Quantified Difference | Approximately 24-fold selectivity for H1 over mAChR for mebhydrolin. |
| Conditions | In vitro radioligand binding assays. |
Why This Matters
High H1 affinity ensures potent antihistaminic effect, while the quantified selectivity over mAChRs predicts a more favorable side effect profile with minimal sedation, a critical factor for patient compliance and safety in both research and clinical settings.
- [1] Waitzinger, J., Lenders, H., Pabst, G., Reh, C., & Ulbrich, E. (1995). Three explorative studies on the efficacy of the antihistamine mebhydroline (Omeril). International Journal of Clinical Pharmacology and Therapeutics, 33(7), 373-383. View Source
